molecular formula C8H15NO3S B2942535 N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide CAS No. 2197712-41-5

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide

Cat. No. B2942535
CAS RN: 2197712-41-5
M. Wt: 205.27
InChI Key: FAMSKBHMYGGORM-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The sulfonamide group might be expected to undergo reactions typical of this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. Computational methods could also be used to predict some properties .

Scientific Research Applications

Drug Metabolism and Bioconversion

One study explored the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the application of bioconversion in drug metabolism studies. This approach facilitated the structural characterization of drug metabolites, which is crucial for understanding drug behavior in biological systems (Zmijewski et al., 2006).

Synthesis of Complex Molecules

Research has also focused on synthesizing N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, leading to the creation of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes. Such studies highlight the chemical versatility of sulfonamides in synthesizing complex molecules with specific structural and stereochemical characteristics, which could be pivotal for developing new therapeutic agents (Kasyan et al., 1997).

Enzyme Inhibition for Therapeutic Applications

Moreover, sulfonamides, including compounds similar to N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide, have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma by lowering intraocular pressure. The development of water-soluble, membrane-impermeant sulfonamide derivatives showcases the therapeutic potential of these compounds in ophthalmology (Scozzafava et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it shows promise, for example, as a drug, further studies would be conducted to optimize its properties .

properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-9(7-4-5-8(7)10)13(11,12)6-2-3-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSKBHMYGGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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